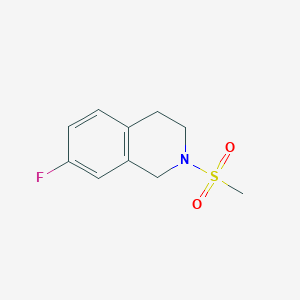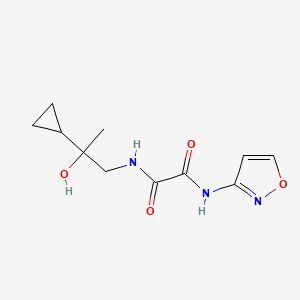
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide is a synthetic organic compound characterized by the presence of a cyclopropyl group, a hydroxypropyl group, and an isoxazole ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the isoxazole ring: This can be achieved through the reaction of hydroxylamine with an α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the cyclopropyl group: This step involves the cyclopropanation of an appropriate alkene using reagents such as diazomethane or Simmons-Smith reagent.
Coupling of the hydroxypropyl group: This can be done through a nucleophilic substitution reaction, where a hydroxypropyl halide reacts with an appropriate nucleophile.
Formation of the oxalamide linkage: This final step involves the reaction of an oxalyl chloride derivative with the previously synthesized intermediates under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反应分析
Types of Reactions
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide can undergo various chemical reactions, including:
Oxidation: The hydroxypropyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The isoxazole ring can be reduced under specific conditions to form an isoxazoline or isoxazolidine.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the isoxazole ring or the cyclopropyl group.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Halogenating agents, nucleophiles, or electrophiles can be used depending on the desired substitution reaction.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxypropyl group may yield a ketone, while reduction of the isoxazole ring may produce an isoxazoline.
科学研究应用
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study biological processes involving isoxazole-containing molecules.
Industry: It can be used in the production of specialty chemicals or materials with unique properties.
作用机制
The mechanism of action of N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways involving the modulation of these targets, leading to changes in cellular or biochemical processes.
相似化合物的比较
Similar Compounds
N1-(2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide: Lacks the cyclopropyl group.
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(pyrazol-3-yl)oxalamide: Contains a pyrazole ring instead of an isoxazole ring.
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)acetamide: Contains an acetamide linkage instead of an oxalamide linkage.
Uniqueness
N1-(2-cyclopropyl-2-hydroxypropyl)-N2-(isoxazol-3-yl)oxalamide is unique due to the combination of its structural features, including the cyclopropyl group, hydroxypropyl group, and isoxazole ring. This unique structure imparts specific chemical and biological properties that distinguish it from similar compounds.
属性
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-N'-(1,2-oxazol-3-yl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O4/c1-11(17,7-2-3-7)6-12-9(15)10(16)13-8-4-5-18-14-8/h4-5,7,17H,2-3,6H2,1H3,(H,12,15)(H,13,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKGCRCZNBJOHI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C(=O)NC1=NOC=C1)(C2CC2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
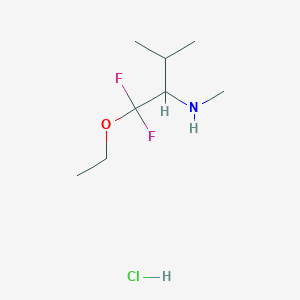
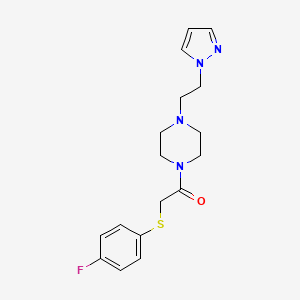
![[(1R,2R)-2-(Furan-2-yl)cyclopropyl]methanol](/img/structure/B2893573.png)
![2-{3-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}-N-[(thiophen-2-yl)methyl]acetamide](/img/structure/B2893576.png)
![N-(4-bromophenyl)-2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetamide](/img/structure/B2893579.png)
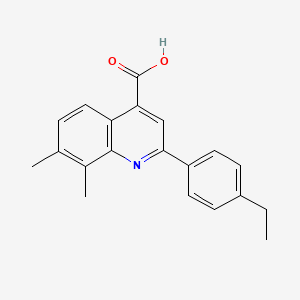
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-3-ethoxy-1-ethyl-1H-pyrazole-4-carboxamide](/img/structure/B2893583.png)
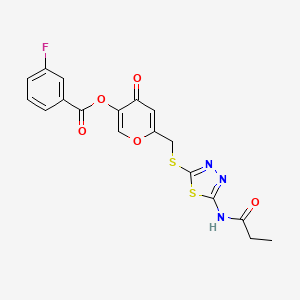
![(2E)-N-[(2Z)-6-acetamido-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]-3-(thiophen-2-yl)prop-2-enamide](/img/structure/B2893586.png)
![1-{[(3-Methylphenyl)amino]methyl}pyrrolidine-2,5-dione](/img/structure/B2893587.png)

![5-((2-chloro-6-fluorobenzyl)thio)-1-ethyl-6-(3-methoxybenzyl)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2893592.png)
![N-(4-chlorophenyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2893593.png)
